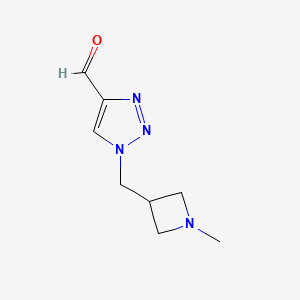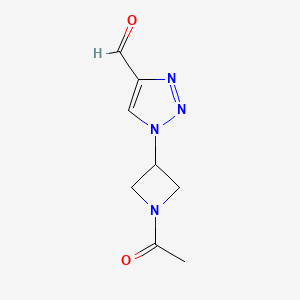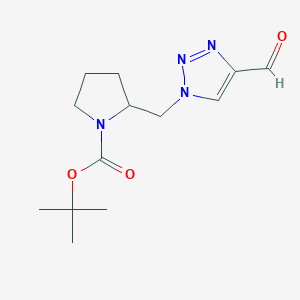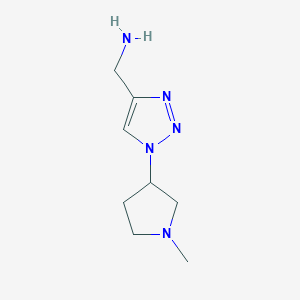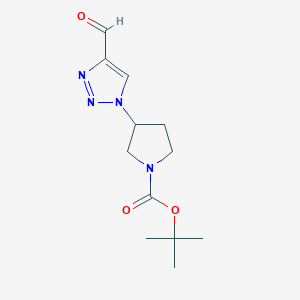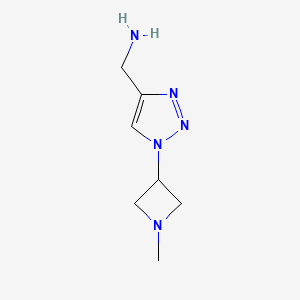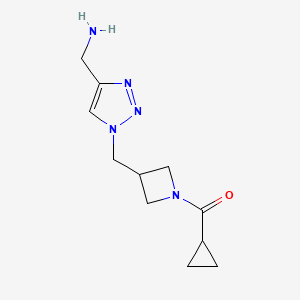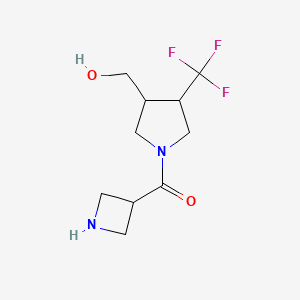
Azetidin-3-yl(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)methanone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of azetidine derivatives has been described in the literature . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis
The molecular structure of Azetidin-3-yl(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)methanone is defined by its molecular formula, C10H15F3N2O2.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Azetidin-3-yl(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)methanone include the DBU-catalysed Horner–Wadsworth–Emmons reaction and aza-Michael addition .Wissenschaftliche Forschungsanwendungen
Synthesis and Antiviral Evaluation
- Antiviral Research : A study focused on the synthesis of azetidine-based nucleoside analogs, aiming to find potential antiviral agents. Although the synthesized compounds did not show significant antiviral activity in cell culture tests, the research highlights the process of creating novel nucleoside analogs using azetidine rings. This approach is part of ongoing efforts to develop effective antiviral drugs (Fumio Hosono et al., 1994).
Pharmacokinetics and Metabolism
- Drug Metabolism : Another study investigated the metabolism and excretion of a dipeptidyl peptidase IV inhibitor in rats, dogs, and humans. This research provides insights into the pharmacokinetics of drugs containing azetidine and pyrrolidine structures, crucial for developing new medications for diseases like type 2 diabetes (Raman K. Sharma et al., 2012).
Antimicrobial and Biological Screening
- Antimicrobial Activities : Research on organotin(IV) complexes of semicarbazone and thiosemicarbazones derived from (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone demonstrated better antibacterial activities, suggesting potential as drugs. This showcases the application of azetidine derivatives in developing new antimicrobial agents (H. Singh et al., 2016).
Synthetic Methodology and Catalysis
- Synthesis of Novel Compounds : A study detailed the synthesis of pyrimidine-azetidinone analogues and evaluated their antioxidant, antimicrobial, and antitubercular activities. This highlights the role of azetidine derivatives in synthesizing compounds with diverse therapeutic potentials (M. Chandrashekaraiah et al., 2014).
Eigenschaften
IUPAC Name |
azetidin-3-yl-[3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F3N2O2/c11-10(12,13)8-4-15(3-7(8)5-16)9(17)6-1-14-2-6/h6-8,14,16H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEIMOCHBIQWFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(=O)N2CC(C(C2)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-3-yl(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




